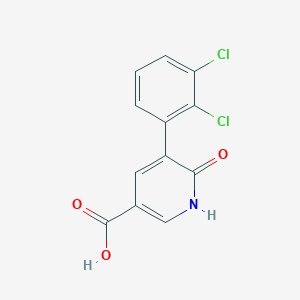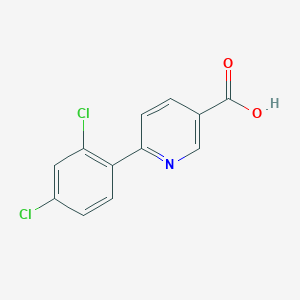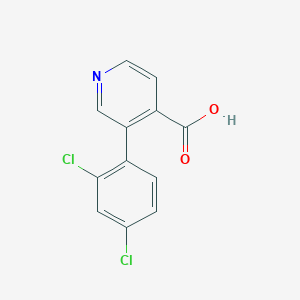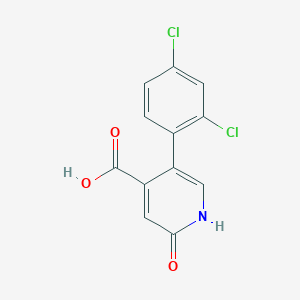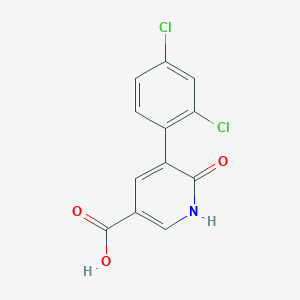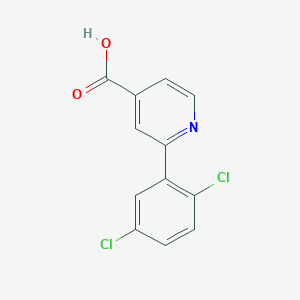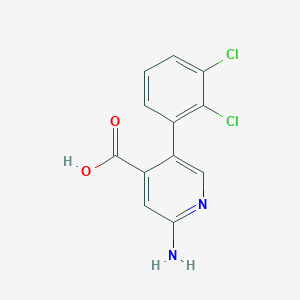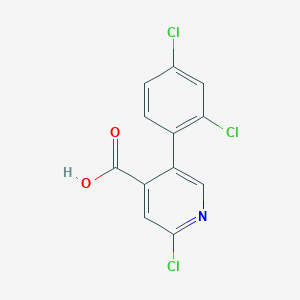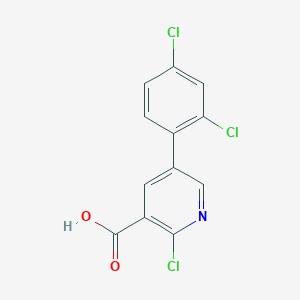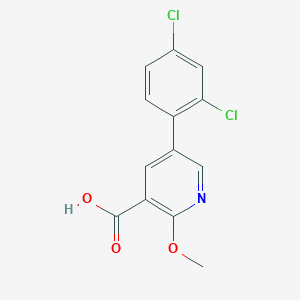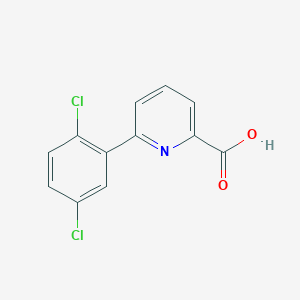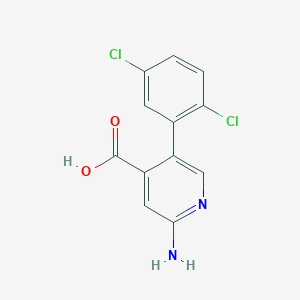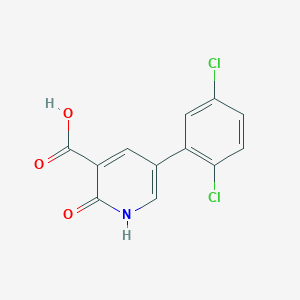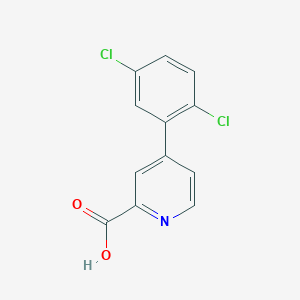
4-(2,5-Dichlorophenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-Dichlorophenyl)picolinic acid, also known as 4-DCPPA, is an organic compound belonging to the class of carboxylic acids. It is a colorless to pale yellow crystalline solid with a molecular weight of 244.09 g/mol and a melting point of 131-132°C. It is soluble in water, ethanol, and methanol, and is insoluble in most organic solvents. 4-DCPPA is used in the synthesis of various compounds, including pharmaceuticals and agrochemicals. It is also used as a reagent in the preparation of various compounds, such as 2,5-dichlorophenylpyridine, 2,5-dichlorophenylpyrrolidine, and 2,5-dichlorophenylpiperidine.
Wirkmechanismus
The mechanism of action of 4-(2,5-Dichlorophenyl)picolinic acid, 95% is not fully understood. However, it is believed to act as a chelator, or a molecule that binds to metal ions and forms a complex. This complex is then able to bind to other molecules and affect their function. It is also believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,5-Dichlorophenyl)picolinic acid, 95% are not fully understood. However, it is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. It is also believed to act as a chelator, binding to metal ions and forming complexes that can bind to other molecules and affect their function. In addition, 4-(2,5-Dichlorophenyl)picolinic acid, 95% has been shown to inhibit the growth of certain bacteria, fungi, and parasites.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(2,5-Dichlorophenyl)picolinic acid, 95% in laboratory experiments include its relatively low cost, its availability, and its stability. It is also soluble in a variety of solvents, making it easy to use in various experiments. The limitations of using 4-(2,5-Dichlorophenyl)picolinic acid, 95% include its relatively low solubility in organic solvents, its potential toxicity, and its lack of specificity when used as a reagent.
Zukünftige Richtungen
There are several potential future directions for the use of 4-(2,5-Dichlorophenyl)picolinic acid, 95%. It could be used in the synthesis of new compounds, such as 2,5-dichlorophenylpyridine, 2,5-dichlorophenylpyrrolidine, and 2,5-dichlorophenylpiperidine. It could also be used as a reagent in the preparation of various compounds. In addition, further research could be conducted to explore its potential uses as an antioxidant, chelator, and antimicrobial agent.
Synthesemethoden
4-(2,5-Dichlorophenyl)picolinic acid, 95% can be synthesized by the reaction of 2,5-dichlorobenzoic acid with picolinic acid in the presence of anhydrous aluminum chloride as a catalyst. The reaction is conducted in a solvent such as acetic acid, and the product is isolated by filtration and recrystallization. The yield of the reaction is typically in the range of 70-80%.
Wissenschaftliche Forschungsanwendungen
4-(2,5-Dichlorophenyl)picolinic acid, 95% has several applications in scientific research. It is used in the synthesis of new compounds, such as 2,5-dichlorophenylpyridine, 2,5-dichlorophenylpyrrolidine, and 2,5-dichlorophenylpiperidine. It is also used in the synthesis of various pharmaceuticals and agrochemicals. In addition, 4-(2,5-Dichlorophenyl)picolinic acid, 95% is used as a reagent in the preparation of various compounds, such as 2,5-dichlorophenylpyridine, 2,5-dichlorophenylpyrrolidine, and 2,5-dichlorophenylpiperidine.
Eigenschaften
IUPAC Name |
4-(2,5-dichlorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-8-1-2-10(14)9(6-8)7-3-4-15-11(5-7)12(16)17/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJABDXWJHFHPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=NC=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

